![molecular formula C18H11ClN2O B12347144 Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- CAS No. 906067-43-4](/img/structure/B12347144.png)
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methanone group attached to a 2-chlorophenyl ring and a pyrido[3,4-b]indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrido Moiety: The pyrido[3,4-b]indole structure can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Methanone Group: The methanone group can be introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Chlorination: The final step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methanone group to an alcohol.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or nuclear receptors.
Affecting Signal Transduction: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.
相似化合物的比较
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.
Uniqueness
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methanone group, chlorophenyl ring, and pyrido[3,4-b]indole moiety makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
906067-43-4 |
|---|---|
分子式 |
C18H11ClN2O |
分子量 |
306.7 g/mol |
IUPAC 名称 |
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H11ClN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-10,21H |
InChI 键 |
PGBRWDIOAWHWOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



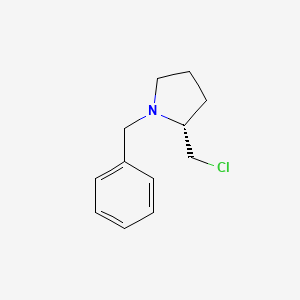
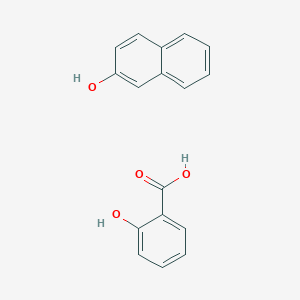
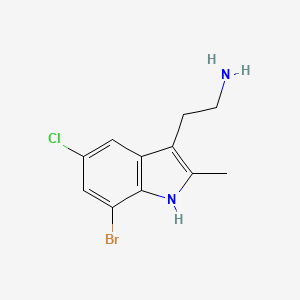
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)
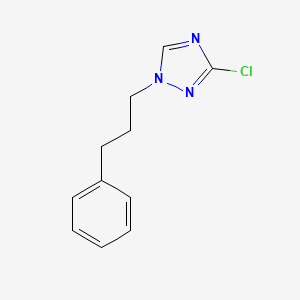
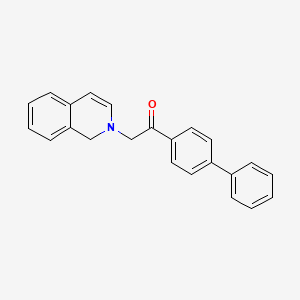
![methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12347097.png)
![Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12347101.png)
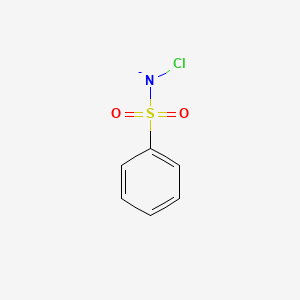
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
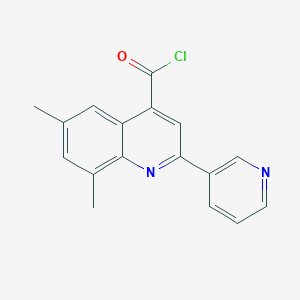

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)
